molecular formula C18H16N2O3 B5740670 2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline

2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5740670
M. Wt: 308.3 g/mol
InChI Key: NIAYPBPEZFDPNA-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known to possess a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are numerous. This compound has been shown to possess anti-inflammatory properties, which can help to reduce inflammation in the body. It has also been shown to have anti-cancer properties, which can help to prevent the growth and spread of cancer cells. Additionally, it has been shown to have anti-viral properties, which can help to prevent the spread of viral infections.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments include its ability to produce consistent results and its potential for large-scale production. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are many potential future directions for the study of 2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline. One direction is the continued exploration of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is the development of new drugs and therapies based on the compound's anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, there is potential for the use of this compound in the development of new diagnostic tools for various diseases and conditions.

Synthesis Methods

The synthesis of 2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline can be achieved through a variety of methods, including the use of palladium-catalyzed cross-coupling reactions and the use of microwave-assisted synthesis techniques. These methods have been shown to be effective in producing high yields of the compound, making it a viable option for large-scale production.

Scientific Research Applications

The potential applications of 2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline in scientific research are vast. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs and therapies. Additionally, it has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-18(10-7-14-5-8-17(9-6-14)20(22)23)19-12-11-15-3-1-2-4-16(15)13-19/h1-10H,11-13H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAYPBPEZFDPNA-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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